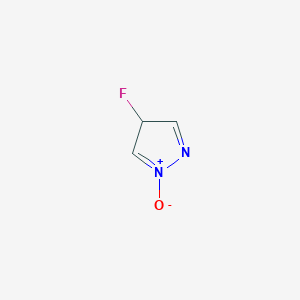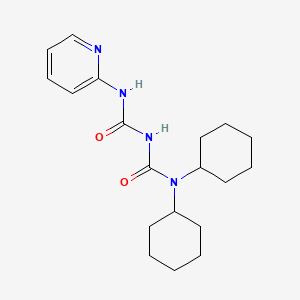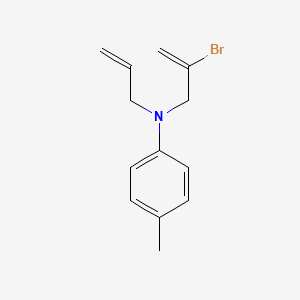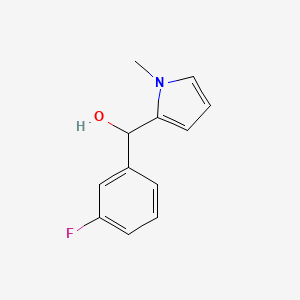
3,3',3''-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) is an organic compound characterized by its unique structure, which includes a central 2-methylbenzene core connected to three 2,6-difluoropyridine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) typically involves the reaction of 2-methylbenzene-1,3,5-triyl trihalide with 2,6-difluoropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) has several scientific research applications:
Materials Science: It can be used in the development of advanced materials with specific electronic properties.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism by which 3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine): Similar structure but with a benzene core instead of a methylbenzene core.
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-difluoropyridine): Contains a triazine core, offering different electronic properties.
Uniqueness
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) is unique due to its methylbenzene core, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
919288-44-1 |
|---|---|
Molekularformel |
C22H11F6N3 |
Molekulargewicht |
431.3 g/mol |
IUPAC-Name |
3-[3,5-bis(2,6-difluoropyridin-3-yl)-2-methylphenyl]-2,6-difluoropyridine |
InChI |
InChI=1S/C22H11F6N3/c1-10-15(13-3-6-18(24)30-21(13)27)8-11(12-2-5-17(23)29-20(12)26)9-16(10)14-4-7-19(25)31-22(14)28/h2-9H,1H3 |
InChI-Schlüssel |
HDYKESGZUFQRRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1C2=C(N=C(C=C2)F)F)C3=C(N=C(C=C3)F)F)C4=C(N=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)




![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)




![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)

